REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([F:12])[CH:11]=1)[C:6]([OH:8])=[O:7])#[N:2].[Si](C=[N+]=[N-])(C)(C)[CH3:14]>CO>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([F:12])[CH:11]=1)[C:6]([O:8][CH3:14])=[O:7])#[N:2]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1)F
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
the mixture was stirred for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction solution was quenched with water
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Type
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ADDITION
|
Details
|
diluted with ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with aqueous sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
with saturated brine, and dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |